(alphaZ)-2-Amino-alpha-(hydroxyimino)-4-thiazoleacetamide

Stereochemistry–activity relationship Penicillin-binding protein affinity Cephalosporin side-chain SAR

QC laboratories quantifying Cefdinir Impurity A at ICH reporting thresholds (0.10%) require a stereochemically pure Z-isomer reference standard-generic aminothiazole oxime mixtures containing the inactive E-isomer produce invalid chromatographic resolution and unreliable impurity profiling. This ISO 17034-certified (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamide (>95% purity) is the definitive reference standard for cefdinir impurity A quantification. • Validated HPLC method: linearity r=0.9999 over 2.1-21.0 μg·mL⁻¹, recovery 110.86%-118.48% • Full characterization package (NMR, MS, HPLC-UV, IR, water content, residue on ignition) eliminates in-house re-characterization • Batch-level detection data (0.05%-0.15%) enables process capability (Cpk) benchmarking and in-process control limit setting

Molecular Formula C5H6N4O2S
Molecular Weight 186.19 g/mol
CAS No. 1450758-21-0
Cat. No. B601288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(alphaZ)-2-Amino-alpha-(hydroxyimino)-4-thiazoleacetamide
CAS1450758-21-0
Synonyms(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide;  Cefdinir Impurity A
Molecular FormulaC5H6N4O2S
Molecular Weight186.19 g/mol
Structural Identifiers
InChIInChI=1S/C5H6N4O2S/c6-4(10)3(9-11)2-1-12-5(7)8-2/h1,11H,(H2,6,10)(H2,7,8)/b9-3-
InChIKeyAMJKOBONJUKTSC-OQFOIZHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(alphaZ)-2-Amino-alpha-(hydroxyimino)-4-thiazoleacetamide (CAS 1450758-21-0): Definitive Procurement Guide for the Z-Oxime Aminothiazole Acetamide Reference Standard and Synthetic Intermediate


(alphaZ)-2-Amino-alpha-(hydroxyimino)-4-thiazoleacetamide (CAS 1450758-21-0), systematically named (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamide, is the stereochemically defined Z (syn) isomer of the aminothiazole-hydroxyimino acetamide scaffold, with a molecular formula of C₅H₆N₄O₂S and a molecular weight of 186.19 g/mol [1]. This compound constitutes the core side-chain pharmacophore found in cefdinir, a third-generation oral cephalosporin antibiotic, and is primarily sourced and certified as Cefdinir Impurity A for use as an analytical reference standard in pharmaceutical quality control . Unlike the corresponding E (anti) isomer or the methoxyimino analog (ATMA, CAS 65872-41-5) that equips parenteral cephalosporins such as cefotaxime, ceftriaxone, and cefepime, the Z-hydroxyimino configuration is essential for the oral bioavailability and antibacterial spectrum characteristic of cefdinir and structurally related cephems [2]. The compound is supplied under ISO 17034 certification with comprehensive characterization data including NMR, mass spectrometry, HPLC-UV, and IR, and is stored long-term at −20 ± 5 °C with a certified purity exceeding 95% [1].

Why Generic Substitution Fails for (alphaZ)-2-Amino-alpha-(hydroxyimino)-4-thiazoleacetamide: Stereochemical, Functional-Group, and Regulatory Barriers to Interchange


Generic substitution among aminothiazole-oxime acetamide derivatives is precluded by three non-overlapping constraints. First, the Z (syn) configuration of the hydroxyimino group is a prerequisite for biological activity: the corresponding E (anti) isomer of the cefotaxime scaffold exhibits an MIC for Escherichia coli exceeding 500 μg/mL and requires more than 100-fold higher concentrations to achieve 50% saturation of penicillin-binding proteins (PBPs) compared with the syn isomer [1]. This stereochemical dependence, confirmed also for the hydroxyimino series in cephalosporin SAR studies, means that any preparation containing the anti isomer or an uncontrolled Z/E mixture cannot serve as a valid reference standard or synthetic intermediate [2]. Second, the free hydroxyimino group (–NOH) imparts physicochemical and metal-coordination properties fundamentally different from the methoxyimino (–NOCH₃) analog (CAS 65872-41-5): the hydroxyimino compound forms structurally characterized trinuclear iron(III) complexes via both oximate nitrogen and thiazole nitrogen donor atoms in a solvent-dependent coordination mode, whereas the methoxyimino analog lacks the dissociable oxime proton required for such chelation [3]. Third, as a cefdinir-specific degradation product and process impurity formally designated Cefdinir Impurity A, this compound is subject to pharmacopoeial identity and purity specifications (e.g., Chinese Pharmacopoeia 2010 edition) that demand a chromatographically resolved, independently certified reference standard—a generic aminothiazole oxime intermediate cannot satisfy these regulatory requirements [4].

Product-Specific Quantitative Evidence Guide for (alphaZ)-2-Amino-alpha-(hydroxyimino)-4-thiazoleacetamide: Comparator-Based Differentiation Data


Stereochemical Configuration Drives a > 100-Fold Difference in Biological Target Engagement

The Z (syn) configuration of the hydroxyimino group is the dominant determinant of target engagement. In a direct head-to-head comparison using the closely related cefotaxime scaffold, the syn-methoxyimino isomer demonstrated potent antibacterial activity, whereas the anti-methoxyimino isomer was essentially inactive, with an MIC for Escherichia coli exceeding 500 μg/mL [1]. In competition experiments with intact E. coli cells, the 50% saturating concentration for the essential penicillin-binding proteins (PBPs) was more than 100-fold higher for the anti isomer than for the syn isomer; only minor affinity differences were detected in cell-free envelope preparations, demonstrating that the syn configuration is specifically required for penetration through the outer bacterial cell layers [1]. This stereochemical requirement was confirmed to be specific to the syn-oxime configuration in independent studies: the activity enhancement of aminothiazoyl oxime cephalosporins against Enterococcus faecalis by blood medium supplements was exclusively dependent on the syn-configuration of the oxime moiety and was not observed with aminothiazoyl non-oxime cephalosporins [2]. Patent literature further mandates that cephalosporin antibiotics bearing the α-hydroxyiminoacylamido group must exist as syn isomers or mixtures containing at least 75%, and preferably at least 90%, of the syn isomer to achieve clinically useful antibacterial potency [3].

Stereochemistry–activity relationship Penicillin-binding protein affinity Cephalosporin side-chain SAR

Hydroxyimino vs. Methoxyimino Substituent: Differentiated Pharmacological Profiles Dictate Non-Interchangeable Sourcing

The hydroxyimino (–NOH) and methoxyimino (–NOCH₃) substituents on the aminothiazole acetamide scaffold direct cephalosporin antibiotics into distinct pharmacological categories. The methoxyimino analog (2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, ATMA, CAS 65872-41-5) serves as the side-chain precursor for parenteral cephalosporins including cefotaxime, ceftriaxone, and cefepime, and its introduction was reported to produce an 'unexpectedly large increase in activity' against Gram-negative bacilli compared with earlier non-oxime cephalosporins [1]. In contrast, the hydroxyimino analog (this compound) is the side-chain precursor specifically for cefdinir, an orally bioavailable third-generation cephalosporin. Structure-activity relationship studies on the 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido] cephem series demonstrated that the vinyl moiety at the C-3 position is a necessary structural feature to achieve oral absorption in the hydroxyimino series [2]. This oral bioavailability determinant is absent from methoxyimino-bearing parenteral cephalosporins. Furthermore, the blood-medium enhancement of antibacterial activity observed with syn-oxime cephalosporins is specific to the oxime configuration and is not observed with non-oxime aminothiazoyl cephalosporins, establishing a functional requirement for the oxime moiety itself [3]. These divergent structure-activity trajectories mean that a procurement decision between the hydroxyimino and methoxyimino intermediates is fundamentally a decision about the final drug product category (oral vs. parenteral) and cannot be made on the basis of cost or availability alone.

Oral cephalosporin design Oxime substituent SAR Oral bioavailability determinants

Validated HPLC Method with Linear Quantification (r = 0.9999) and Defined Recovery Rates for Cefdinir Impurity A Reference Standard

A rigorously validated HPLC method has been established for the quantification of Cefdinir Impurity A (this compound) in cefdinir film-coated tablets. Using a Kromasil 100-5-C18 column (4.6 mm × 250 mm, 5 μm) with a gradient mobile phase system and UV detection at 254 nm, the method achieves baseline resolution of cefdinir from its degradation products [1]. Impurity A demonstrates a linear calibration relationship Y = 2.147 × 10⁴X − 4.507 × 10³ with a correlation coefficient r = 0.9999 (n = 7) over the concentration range 2.10–21.0 μg·mL⁻¹, and recovery rates of 110.86%–118.48% [1]. In cefdinir bulk drug substance, impurity levels have been detected at concentrations ranging from 0.05% to 0.15% in production batches via online column-switching LC-MS/MS methodology [2]. The maximum acceptable specification limit for Impurity A in commercial cefdinir API is ≤ 0.5% . A quantitative structure-retention relationship (QSRR) model for cefdinir-related substances has been constructed using 12 molecular descriptors, achieving a correlation of R² = 0.9836 (n = 18) between predicted and experimental relative retention times, with a maximum deviation ΔRRT of no more than 0.154 (10.17% in RRT) [3]. This validated chromatographic framework confirms that this compound possesses a distinct, reproducible retention behavior that enables unequivocal identification and quantification within the cefdinir impurity profile.

Analytical method validation Pharmaceutical impurity quantification HPLC reference standard

Solvent-Dependent Metal Coordination Mode as a Physicochemical Differentiator from Methoxyimino Analogs

The free hydroxyimino group in this compound confers metal-coordination behavior that is fundamentally distinct from the methoxyimino analog. X-ray crystallographic analysis of a trinuclear iron(III) complex formed with the closely related (Z)-2-(2-aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide (a cefdinir model compound) revealed a linear Fe(1)–Fe(2)–Fe(1′) arrangement in the monoclinic space group P2₁/n with cell parameters a = 15.559(1) Å, b = 19.295(2) Å, c = 10.963(1) Å, β = 101.29(1)°, Z = 2 [1]. The coordination mode is solvent-dependent: in methanol, the ligand coordinates to iron(III) via the thiazole ring nitrogen and the oximate nitrogen atoms (2N mode), whereas in water, coordination occurs through the oximate oxygen and amide oxygen atoms (2O mode) [1]. Mössbauer spectroscopy confirmed all three iron atoms are high-spin iron(III) with identical isomer shifts of δ = 0.26 mm s⁻¹ [1]. The methoxyimino analog lacks the dissociable oxime proton (pKa ~ 9.66 for the hydroxyimino compound ) required for oximate anion formation and therefore cannot participate in this type of multidentate metal coordination.

Metal-chelation chemistry Oxime coordination modes Iron(III) complex characterization

Pharmacopoeial Recognition and ICH-Compliant Impurity Profiling as a Regulatory Procurement Driver

Cefdinir Impurity A (this compound) has been formally incorporated into the related substances monograph of the Chinese Pharmacopoeia (ChP) 2010 edition, with the structural characterization of ten related impurities in cefdinir—comprising eight degradation products and five synthesis-originating impurities—providing the definitive material basis for pharmacopoeial compliance [1]. The impurity is supplied as a fully characterized reference standard compliant with USP or EP pharmacopoeial standards, enabling analytical method development, method validation (AMV), and quality control (QC) applications during both the synthesis and formulation stages of drug development . The ISO 17034 certification of the reference standard ensures metrological traceability, homogeneity, and stability—three criteria that distinguish a certified reference material from a generic research chemical [2]. ICH guidelines mandate the identification, qualification, and control of any impurity present at ≥ 0.10% in a drug substance (for a maximum daily dose ≤ 2 g/day), and Impurity A has been detected in production batches at concentrations of 0.05%–0.15%, placing it at or above the reporting threshold and making its certified reference standard indispensable for regulatory submissions .

Pharmacopoeial reference standard ICH impurity guidelines Regulatory quality control

Best-Fit Research and Industrial Application Scenarios for (alphaZ)-2-Amino-alpha-(hydroxyimino)-4-thiazoleacetamide Based on Quantitative Differentiation Evidence


Certified Reference Standard for Cefdinir API Release Testing and Stability Studies Under ICH Q3A/Q3B

This compound is the definitive reference standard for quantifying Cefdinir Impurity A in drug substance and finished product. The validated HPLC method—with linearity of r = 0.9999 over 2.10–21.0 μg·mL⁻¹ and recovery of 110.86%–118.48%—enables direct implementation in QC laboratories for batch release, accelerated stability testing, and forced degradation studies [7]. Given that Impurity A is detected at 0.05%–0.15% in production batches, straddling the ICH reporting threshold of 0.10%, its certified reference material is essential for ANDA/DMF regulatory submissions [8]. ISO 17034 certification with full characterization data (NMR, MS, HPLC, IR, UV, water content, residue on ignition) eliminates the need for in-house re-characterization [9].

Synthetic Intermediate for Oral Cephalosporin Development Programs Targeting the Hydroxyimino Scaffold

Research groups developing novel oral cephalosporin candidates based on the 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido] cephem scaffold require the stereochemically pure Z-hydroxyimino intermediate as a building block. SAR studies on this series have established that oral bioavailability requires specific structural features at the C-3 position of the cephem nucleus in combination with the Z-hydroxyimino side chain [7]. The availability of certified Z-isomer material ensures that observed biological results reflect the intended stereochemistry rather than artifacts arising from Z/E isomer mixtures. The free hydroxyimino group also enables late-stage functionalization (e.g., esterification, etherification) that is not accessible from the methoxyimino analog [8].

Metal-Coordination Chemistry Studies Leveraging Solvent-Dependent Binding Modes of the Hydroxyimino-Thiazole Ligand

The compound and its N-substituted derivatives function as ligands for transition-metal ions with solvent-tunable coordination modes: in methanol, the ligand chelates via the thiazole nitrogen and oximate nitrogen (2N mode), while in water, coordination shifts to the oximate oxygen and amide oxygen (2O mode) [7]. This solvent-switchable coordination, structurally authenticated by X-ray crystallography and Mössbauer spectroscopy (isomer shift δ = 0.26 mm s⁻¹ for high-spin Fe(III)), is unavailable with the methoxyimino analog. Potential applications include the design of metal-responsive drug delivery systems, metalloenzyme inhibitor development, and analytical methods exploiting differential metal-chelation for impurity scavenging [7].

Quality-by-Design (QbD) Process Development for Cefdinir Manufacturing with In-Process Impurity Control

During cefdinir process development, Impurity A is formed as a byproduct when the cefdinir active ester reacts with ammonia water; it is subsequently isolated and purified [7]. The availability of a fully characterized reference standard enables quantitative tracking of this impurity throughout the synthetic pathway. The QSRR model (R² = 0.9836, n = 18) linking molecular descriptors to chromatographic retention behavior allows predictive assessment of impurity elution under varied chromatographic conditions, supporting robust method robustness testing as required by ICH Q2(R1) [8]. Batch-level detection data (0.05%–0.15%) provides a benchmark for setting in-process control limits and evaluating process capability (Cpk) for impurity control [9].

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